Product packaging for Molindone, (S)-(Cat. No.:CAS No. 1035093-74-3)

Molindone, (S)-

Cat. No.: B12752706
CAS No.: 1035093-74-3
M. Wt: 276.37 g/mol
InChI Key: KLPWJLBORRMFGK-LBPRGKRZSA-N
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Description

Molindone, (S)- is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Molindone, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Molindone, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24N2O2 B12752706 Molindone, (S)- CAS No. 1035093-74-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1035093-74-3

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

(5S)-3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydroindol-4-one

InChI

InChI=1S/C16H24N2O2/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18/h12,17H,3-10H2,1-2H3/t12-/m0/s1

InChI Key

KLPWJLBORRMFGK-LBPRGKRZSA-N

Isomeric SMILES

CCC1=C(NC2=C1C(=O)[C@@H](CC2)CN3CCOCC3)C

Canonical SMILES

CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C

Origin of Product

United States

Historical Trajectory and Preclinical Development of Dihydroindolone Antipsychotics

The development of dihydroindolone antipsychotics marks a notable chapter in psychopharmacology. Molindone (B1677401), a principal member of this class, is structurally distinct from other major antipsychotic categories like phenothiazines, butyrophenones, and thioxanthenes. drugbank.comresearchgate.net First described in 1966 and introduced for medical use in 1974, Molindone emerged from research seeking novel chemical structures with antipsychotic potential. wikipedia.org

Preclinical studies in animal models established a pharmacological profile for Molindone that largely mirrored that of other major tranquilizers. drugbank.com These investigations demonstrated its capacity to reduce spontaneous locomotion and aggression, suppress conditioned avoidance responses, and counteract the stereotyped behaviors induced by amphetamines. drugbank.comdrugs.com Furthermore, Molindone was found to antagonize the depressive effects caused by the tranquilizing agent tetrabenazine. drugbank.comdrugs.com Early research based on electroencephalogram (EEG) studies suggested that Molindone's mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors within the brain's reticular limbic systems. drugbank.com This action was believed to decrease the excessive dopamine activity associated with psychotic disorders. drugbank.com The drug was developed for the management of schizophrenia. researchgate.netwikipedia.org Over time, its classification has been debated, with some sources describing it as a typical antipsychotic and others as an atypical one. wikipedia.orgcochrane.org

The Significance of Stereoisomerism in Drug Action: Focus on the S Enantiomer of Molindone

Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but different spatial arrangements of atoms, is a critical concept in pharmacology. For many chiral drugs, including Molindone (B1677401), the different enantiomers—non-superimposable mirror images often designated as (R) and (S)—can exhibit markedly different pharmacological activities. nih.govdrugbank.com This is because biological targets like receptors are themselves chiral, leading to stereospecific interactions.

Molindone is administered as a racemic mixture, meaning it contains equal amounts of its (R)- and (S)-enantiomers. drugbank.comgoogle.com However, research has revealed a significant disparity in the potency of these two isomers. In vitro studies have demonstrated that the (R)(−) enantiomer of Molindone is substantially more potent as an antagonist at key neurotransmitter receptors compared to the S(+) enantiomer. nih.govresearchgate.net

Specifically, the antagonist potency of the (R)(−) enantiomer is approximately 100-fold higher for the dopamine (B1211576) D2S receptor and 300-fold higher for the dopamine D2L receptor than the S(+) enantiomer, based on IC50 values. nih.gov A similar, though less pronounced, difference is observed at the serotonin (B10506) 5-HT2B receptor, where the (R)(−) enantiomer has about an eight-fold greater inhibitory effect than the S(+) enantiomer. nih.gov This stark difference underscores that the majority of the antagonist activity of racemic Molindone at these specific receptors is attributable to the (R)-enantiomer. The (S)-enantiomer, by contrast, contributes minimally to the direct antagonism at these sites, highlighting the profound impact of stereochemistry on the drug's molecular action.

Table 1: Comparative Antagonist Potency of Molindone Enantiomers This interactive table provides a summary of the in vitro antagonist potency (IC50) of the (R)- and (S)-enantiomers of Molindone at specific dopamine and serotonin receptors.

Enantiomer Receptor Target Antagonist Potency (IC50) Fold Difference (R vs. S)
(R)(-) Molindone Dopamine D2S ~100x more potent than (S) 100
(S)(+) Molindone Dopamine D2S ~100x less potent than (R)
(R)(-) Molindone Dopamine D2L ~300x more potent than (S) 300
(S)(+) Molindone Dopamine D2L ~300x less potent than (R)
(R)(-) Molindone Serotonin 5-HT2B 0.2 µM 8
(S)(+) Molindone Serotonin 5-HT2B 1.8 µM

Data sourced from in vitro [35S]GTPγS binding assays. nih.gov

Evolving Paradigms in Ligand Receptor Research Applied to S Molindone

Modern ligand-receptor research seeks to understand the nuanced interactions between drugs and their biological targets. For Molindone (B1677401), this research has confirmed its status as a potent dopamine (B1211576) D2 receptor antagonist. nih.govcaymanchem.commedchemexpress.com This is considered its primary mechanism of action for antipsychotic effects. drugbank.com In vitro binding assays show that racemic molindone selectively inhibits radioligand binding to D2 receptors over D1 receptors. caymanchem.com However, in vivo studies suggest it has a dual D1-D2 receptor profile. nih.gov

Further investigations have expanded this profile, identifying Molindone as an antagonist for D2S, D2L, and serotonin (B10506) 5-HT2B receptors. nih.govmdpi.com Its effects on other receptors, such as D1, D3, D5, and 5-HT2A, are considered to be much less potent. nih.gov The low potency for the 5-HT2A receptor, a common target for many atypical antipsychotics, suggests that Molindone's pharmacological profile is distinct. nih.govnih.gov

The study of its individual enantiomers provides deeper insight. The finding that the (R)-enantiomer is the primary driver of D2 and 5-HT2B antagonism clarifies the structure-activity relationship of the molecule. nih.gov It implies that the specific three-dimensional shape of the (R)-enantiomer allows for a much more favorable and high-affinity binding to the receptor pocket than the (S)-enantiomer. This stereospecificity is a fundamental principle in modern drug design, where the goal is often to isolate the most active and selective enantiomer (the eutomer) to maximize desired effects. The (S)-enantiomer, in this context, can be considered the distomer for D2 and 5-HT2B receptor antagonism.

Unresolved Questions and Future Research Trajectories for S Molindone

Ligand-Receptor Binding and Selectivity Profiles

(S)-Molindone's therapeutic effects are rooted in its specific binding to and modulation of several key receptors in the central nervous system. Its action is primarily characterized by its potent antagonism of specific dopamine and serotonin receptor subtypes.

Dopamine Receptor Subtype Antagonism: D2S and D2L Affinity and Potency

(S)-Molindone is a potent antagonist of both the D2S (short) and D2L (long) isoforms of the dopamine D2 receptor. tandfonline.comnih.gov These receptors are crucial targets for antipsychotic medications. nih.gov In vitro studies have demonstrated that molindone effectively blocks these receptors. tandfonline.com Radioligand binding assays have shown that molindone inhibits the binding of agonists to both D2S and D2L receptors. tandfonline.comnih.gov

Functional assays further confirm its antagonist activity. In a [35S]GTPγS binding assay, (S)-Molindone demonstrated an IC50 of 0.0844 µM for the D2S receptor and 0.11 µM for the D2L receptor. tandfonline.comnih.gov Another study reported IC50 values of 84–140 nM for the D2 receptor. wikipedia.org In rat brain homogenates, molindone selectively inhibited radioligand binding to D2 receptors with an IC50 of 56 nM. caymanchem.comcaymanchem.com The R(-) enantiomer of molindone shows significantly higher potency, being approximately 100-fold more potent for D2S and 300-fold more potent for D2L than the S(+) enantiomer. nih.gov

Receptor Subtype(S)-Molindone IC50R(-)-Molindone IC50S(+)-Molindone IC50
D2S 0.0844 µM tandfonline.comnih.gov~0.048 µM nih.gov~4.8 µM nih.gov
D2L 0.11 µM tandfonline.comnih.gov~0.021 µM nih.gov~6.3 µM nih.gov

Differential Interactions with Dopamine D1, D3, and D5 Receptors

Compared to its high affinity for D2 receptors, (S)-Molindone exhibits significantly lower potency at D1, D3, and D5 dopamine receptors. tandfonline.comwikipedia.org The inhibitory effect on these receptor subtypes is considerably less potent, with IC50 values reported to be in the range of 3.2 µM to 8.3 µM. tandfonline.comwikipedia.org Specifically, in rat brain homogenates, the IC50 for D1 receptors was greater than 10,000 nM, highlighting its selectivity for D2-like receptors. caymanchem.comcaymanchem.com While some studies suggest a high affinity for the D3 receptor, the general consensus points to a weaker interaction compared to D2 receptors. wikipedia.org The mechanism of action for molindone is also thought to involve antagonist activity at the D5 receptor. researchgate.netmdpi.commedchemexpress.com

Receptor Subtype(S)-Molindone IC50
D1 >10,000 nM caymanchem.comcaymanchem.com
D3 3.2 µM - 8.3 µM tandfonline.comwikipedia.org
D5 3.2 µM - 8.3 µM tandfonline.comwikipedia.org

Serotonin 5-HT2B Receptor Antagonism

(S)-Molindone is also a potent antagonist of the serotonin 5-HT2B receptor. tandfonline.comnih.gov In vitro pharmacological studies have confirmed this antagonistic effect. tandfonline.com A phosphoinositide hydrolysis functional assay identified (S)-Molindone as a 5-HT2B antagonist with an IC50 of 0.41 µM. tandfonline.com The R(-) enantiomer of molindone also demonstrates a greater inhibitory effect at the 5-HT2B receptor compared to the S(+) enantiomer, with IC50 values of 0.2 µM and 1.8 µM, respectively. tandfonline.com

Enantiomer5-HT2B Receptor IC50
(S)-Molindone (racemic) 0.41 µM tandfonline.comwikipedia.org
R(-)-Molindone 0.2 µM tandfonline.com
S(+)-Molindone 1.8 µM tandfonline.com

Comparative Analysis of 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 Receptor Affinity

(S)-Molindone's affinity for other serotonin receptor subtypes is notably lower than for 5-HT2B. It has a significantly weaker antagonist effect on the 5-HT2A receptor, with a reported IC50 of 14 µM. tandfonline.com This distinguishes it from many atypical antipsychotics that exhibit high affinity for 5-HT2A receptors. tandfonline.com Research indicates that (S)-Molindone does not significantly bind to or inhibit 5-HT1A, 5-HT2C, 5-HT6, and 5-HT7 receptors. wikipedia.org One study found the KD of molindone at the 5-HT2 receptor to be 5 µM in human frontal cortex. nih.gov

Receptor Subtype(S)-Molindone Affinity/Potency
5-HT1A No significant binding wikipedia.org
5-HT2A IC50 = 14 µM tandfonline.com
5-HT2C No significant binding wikipedia.org
5-HT6 No significant binding wikipedia.org
5-HT7 No significant binding wikipedia.org

Investigation of Alpha-Adrenergic (α1, α2) and Muscarinic Acetylcholine (B1216132) (M1) Receptor Engagement

(S)-Molindone demonstrates a lack of significant inhibitory effect on alpha-adrenergic receptors. tandfonline.comnih.gov Specifically, it has negligible affinity for the α1-adrenergic receptor. drugs.com However, it has been found to have an intermediate affinity for the α2-adrenergic receptor. wikipedia.orgdrugs.com Furthermore, (S)-Molindone has essentially no affinity for muscarinic acetylcholine receptors, including the M1 subtype. wikipedia.orgdrugs.comdrugbank.com

Receptor Type(S)-Molindone Affinity
Alpha-1 Adrenergic (α1) Negligible drugs.com
Alpha-2 Adrenergic (α2) Intermediate wikipedia.orgdrugs.com
Muscarinic Acetylcholine (M1) No significant affinity wikipedia.orgdrugs.comdrugbank.com

Neurotransmitter System Modulation

Effects on Dopamine Turnover and Synthesis Rates in Specific Brain Regions

Molindone's blockade of dopamine D2 receptors leads to compensatory changes in dopamine neurotransmission. nih.govcaymanchem.com In animal models, molindone administration increases dopamine synthesis and the levels of its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in specific brain regions, including the striatum and olfactory tubercles. caymanchem.com This suggests an increase in dopamine turnover, which is a consistent finding after the blockade of postsynaptic dopamine receptors. nih.govnih.gov Studies indicate that molindone may have a more significant effect on mesolimbic and mesocortical dopamine neurons compared to those in the nigrostriatal pathway. nih.gov This regional selectivity is a key aspect of its pharmacological profile.

Influence on Endogenous Phenolic and Catecholic Amine Concentrations

Research in animal models has demonstrated that molindone administration alters the concentrations of several endogenous phenolic and catecholic amines in the brain. nih.govnih.gov In the mouse striatum, low doses of molindone were found to decrease p-tyramine levels while increasing m-tyramine (B1210026) concentrations. nih.govnih.gov Concurrently, these low doses increased dopamine turnover. nih.govnih.gov Interestingly, high doses of molindone reversed these effects on both tyramine (B21549) isomers and dopamine metabolism. nih.govnih.gov

In the mouse hypothalamus, higher doses of molindone led to an increase in the concentrations of both p-octopamine and m-octopamine, an effect not seen at lower doses. nih.govnih.gov These changes are thought to be related to the availability of p-tyramine for conversion into p-octopamine. nih.govnih.gov

Table 1: Effect of Molindone on Amine Concentrations in Mouse Striatum
AmineEffect of Low-Dose MolindoneEffect of High-Dose Molindone
p-TyramineReductionReversal of Reduction
m-TyramineIncreaseReversal of Increase
Dopamine (Turnover)IncreaseReversal of Increase

Reciprocal Interplay between Dopamine and Tyramine Systems

The observed effects of molindone on dopamine and tyramine concentrations support the hypothesis of a reciprocal relationship between these two neurotransmitter systems. nih.govnih.gov The administration of low-dose molindone, which blocks dopamine postsynaptic receptors, results in increased dopamine turnover, a decrease in p-tyramine, and an increase in m-tyramine. nih.govnih.gov This suggests an intricate feedback mechanism, although it is not yet clear whether tyramine directly controls dopamine or vice versa, or if the relationship is more indirect. nih.govnih.gov

Potentiation of Serotonin-Mediated Behavioral Responses in Animal Models

Molindone has been shown to potentiate behavioral responses mediated by serotonin (5-HT). wikipedia.orgnih.gov In animal studies, pretreatment with molindone enhanced the behavioral effects of 5-hydroxytryptophan (B29612) (5-HTP), a precursor to serotonin. wikipedia.orgnih.gov This potentiation is not believed to result from the blockade of serotonin reuptake. nih.gov Instead, it is likely due to the monoamine oxidase A (MAO-A) inhibitory activity of a molindone metabolite, which would lead to decreased breakdown and thus increased availability of serotonin. nih.gov This interaction with the serotonin system is further supported by findings that molindone is an antagonist of the 5-HT2B receptor. nih.govmdpi.com

Enzyme Interactions

Beyond receptor binding, molindone's pharmacological profile includes significant interactions with key enzymes involved in neurotransmitter metabolism.

Irreversible and Selective Monoamine Oxidase A (MAO-A) Inhibition

A notable characteristic of molindone is its ability to inhibit the enzyme monoamine oxidase (MAO), specifically the MAO-A isoform. nih.govadooq.com Research indicates that this is an irreversible inhibition. nih.gov Psychopharmacological studies have confirmed that it is a metabolite of molindone, rather than the parent compound, that is responsible for this MAO-A inhibition. nih.gov This is evidenced by the fact that the enhancement of effects from MAO-A substrates (like L-dopa and 5-HTP) is observed after a 24-hour pretreatment with molindone, a time point when the parent drug's direct neuroleptic effects have subsided. nih.gov The metabolites responsible for this enzymatic inhibition are considered to be devoid of the neuroleptic activity seen with the parent compound. tandfonline.comnih.gov

Discrepancies between In Vitro and In Vivo MAO-A Inhibitory Potency

(S)-Molindone has been identified as an inhibitor of the enzyme monoamine oxidase (MAO), with a selective and irreversible action against the MAO-A isoform. wikipedia.org This particular enzymatic inhibition may contribute to the antidepressant-like effects observed in animal models. wikipedia.org However, a notable discrepancy exists between the potency of Molindone as an MAO-A inhibitor in laboratory settings (in vitro) compared to its effects within a living organism (in vivo). wikipedia.org

In vitro studies have demonstrated that very high concentrations of Molindone are required to achieve MAO-A inhibition. wikipedia.org Conversely, research has shown that Molindone is a significantly more potent MAO-A inhibitor in vivo. wikipedia.org This marked difference in potency strongly suggests that the observed in vivo MAO-A inhibition may not be due to the parent Molindone molecule itself, but rather to one or more of its active metabolites. wikipedia.org Although 36 metabolites of Molindone have been identified, the specific metabolite responsible for this potent in vivo activity has not been definitively isolated. drugbank.com The clinical significance of this MAO-A inhibition in humans remains unclear. wikipedia.org

Table 1: Comparison of In Vitro vs. In Vivo MAO-A Inhibitory Potency of Molindone

Parameter Observation Implication Reference
In Vitro Potency Low; requires very high concentrations (~100,000 nM) to inhibit MAO-A. Molindone itself is a weak MAO-A inhibitor. wikipedia.org
In Vivo Potency High; significantly more potent than observed in vitro. Suggests that an active metabolite, not the parent drug, is the primary MAO-A inhibitor. wikipedia.org
Mechanism Irreversible and selective for MAO-A. The inhibition is specific and long-lasting. wikipedia.org

Electrophysiological Correlates of Central Action

Effects on Central Dopaminergic Neuronal Firing Activity

The electrophysiological effects of (S)-Molindone on central dopaminergic (DA) neurons have been studied to elucidate its mechanism of action. Research using extracellular single-unit recording in the rat midbrain reveals that Molindone shares some characteristics with classical neuroleptics but also exhibits an atypical profile. nih.gov

Molindone effectively reverses the depression of DA neuron firing induced by the dopamine-releasing agent d-amphetamine and the dopamine receptor agonist apomorphine (B128758). nih.govcaymanchem.com It also blocks the depressant effects of apomorphine on these cells. nih.gov Consistent with these findings, Molindone increases the synthesis of dopamine and the levels of its metabolite, dihydroxyphenylacetic acid (DOPAC), in key brain regions like the striatum and olfactory tubercles. nih.govcaymanchem.com

However, a key distinction from most traditional antipsychotic drugs is that Molindone does not increase the baseline firing rate of dopaminergic cells. nih.gov Furthermore, it has been shown to block the increase in DA neuron activity typically induced by haloperidol. nih.gov In this respect, its electrophysiological profile more closely resembles that of atypical antipsychotics such as thioridazine (B1682328) and clozapine (B1669256). nih.gov This unique profile suggests a potential for a greater effect on mesolimbic and mesocortical dopamine pathways compared to the nigrostriatal system, which may be relevant to its clinical effects. nih.gov

Table 2: Electrophysiological Effects of (S)-Molindone on Dopaminergic Neurons

Condition Effect of (S)-Molindone Reference
Baseline Firing Rate No increase in firing rate of DA neurons. nih.gov
d-Amphetamine-Induced Depression Reverses the depression of DA neuronal activity. nih.govcaymanchem.com
Apomorphine-Induced Depression Reverses and blocks the depression of DA neuronal activity. nih.govcaymanchem.com
Haloperidol-Induced Increase in Firing Blocks the increase in DA neuron activity. nih.gov
Dopamine Synthesis Increases dopamine synthesis and DOPAC levels in the striatum and olfactory tubercles. nih.govcaymanchem.com

Modulation of Ascending Reticular Activating System Activity via Electroencephalogram (EEG) Studies

Electroencephalogram (EEG) studies have been instrumental in understanding the central action of (S)-Molindone, pointing to a significant influence on the ascending reticular activating system (ARAS). nih.govmedifind.comdrugs.com The ARAS is a complex network of nuclei within the brainstem that plays a crucial role in regulating states of arousal, consciousness, and the sleep-wake cycle. acnp.orgnih.gov

Assessment of Locomotor Activity and Aggression Modulation in Animal Models

The influence of (S)-Molindone on spontaneous and induced behaviors, such as locomotion and aggression, serves as a primary indicator of its central nervous system activity.

In laboratory animals, molindone has been consistently shown to cause a reduction in spontaneous locomotion. nih.govfda.govdrugs.com This effect is a characteristic feature shared with other antipsychotic agents and is indicative of the compound's central depressant or tranquilizing properties. wikipedia.orgwikiwand.com Studies in both male mice and female rats have demonstrated that molindone administration suppresses spontaneous movement. caymanchem.comcaymanchem.com This reduction in locomotor activity is a key component of its preclinical pharmacological profile. drugs.com

Table 1: Effect of Molindone on Spontaneous Locomotion in Animal Models

Animal ModelObserved EffectReference
Rodents (General)Reduction of spontaneous locomotion nih.govfda.govdrugs.com
Male MiceSuppression of spontaneous locomotion caymanchem.comcaymanchem.com
Female RatsSuppression of spontaneous locomotion caymanchem.comcaymanchem.com
MonkeysReduction of spontaneous locomotor activity wikipedia.org

Molindone has demonstrated efficacy in reducing aggressive behaviors in various animal models. nih.govfda.govdrugs.com Research in monkeys has shown that molindone can limit aggression. wikipedia.orgwikiwand.com This anti-aggressive effect is a significant aspect of its behavioral profile, suggesting a modulatory role in circuits that govern such behaviors. nih.gov

Table 2: Modulation of Aggressive Behavior by Molindone

Animal ModelObserved EffectReference
Laboratory AnimalsReduction of aggressiveness nih.govfda.govdrugs.com
MonkeysLimits aggression wikipedia.orgwikiwand.com
Golden HamsterSuppression of aggressive behavior/defense reactions researchgate.net

Conditioned Response Modulation and Antagonism of Stimulant-Induced Behaviors

A critical aspect of preclinical antipsychotic evaluation involves assessing a compound's ability to modulate learned behaviors and counteract the effects of chemical stimulants that elevate dopamine activity.

Molindone effectively suppresses conditioned avoidance responses (CAR) in animal models. nih.govfda.govwikipedia.org This test is a well-established paradigm for predicting antipsychotic efficacy, where the compound inhibits a learned response to avoid an unpleasant stimulus without impairing the ability to escape the stimulus itself. nih.gov Molindone has been shown to block these conditioned responses in both rats and mice. caymanchem.comcaymanchem.com

Table 3: Effect of Molindone on Conditioned Avoidance Response (CAR)

Animal ModelObserved EffectReference
Laboratory AnimalsSuppression of a conditioned response nih.govfda.govdrugs.com
Male MiceBlocks conditioned avoidance responses caymanchem.comcaymanchem.com
Female RatsBlocks conditioned avoidance responses caymanchem.comcaymanchem.com

A hallmark of antipsychotic agents is their ability to antagonize the behavioral effects of dopamine agonists like amphetamine. mdpi.com Molindone has been shown to counteract the bizarre stereotyped behavior and hyperactivity induced by amphetamines in animal models. nih.govfda.govdrugs.comwikipedia.org Stereotyped behaviors, such as repetitive, non-goal-directed movements, are thought to model certain symptoms of psychosis. mdpi.com Interestingly, some research suggests that pretreatment with small doses of molindone can enhance the stereotyped behavioral response to amphetamine, a finding proposed to result from the selective inhibition of dopamine autoreceptors. science.govnih.gov

Table 4: Molindone's Antagonism of Amphetamine-Induced Behaviors

StimulantInduced BehaviorAnimal ModelEffect of MolindoneReference
AmphetamineStereotyped Behavior & HyperactivityLaboratory AnimalsAntagonism / Reversal nih.govfda.govdrugs.com
AmphetamineStereotyped BehaviorRatsEnhancement with low doses science.govnih.gov

Further evidence for molindone's dopamine D2 receptor antagonism comes from its ability to inhibit behaviors induced by selective D2 agonists. In mice, the D2 receptor agonist bromocriptine (B1667881) induces a characteristic climbing behavior. science.govresearchgate.net Pretreatment with molindone effectively antagonizes this bromocriptine-induced climbing. caymanchem.comcaymanchem.comscience.govresearchgate.netbertin-bioreagent.com This finding strongly indicates that molindone's mechanism of action involves the blockade of postsynaptic D2 dopamine receptors. science.govresearchgate.net

Table 5: Molindone's Effect on Bromocriptine-Induced Climbing

StimulantInduced BehaviorAnimal ModelEffect of MolindoneReference
BromocriptineCage Climbing BehaviorMiceInhibition / Antagonism caymanchem.comcaymanchem.comscience.govresearchgate.net

Affective State and Adaptive Responses in Preclinical Models

Preclinical studies on (S)-Molindone have explored its effects on behaviors analogous to affective states and adaptive responses in humans. These investigations provide insight into the compound's potential therapeutic properties beyond its established antipsychotic effects.

Antagonism of Tetrabenazine-Induced Depression

A notable finding in the preclinical evaluation of molindone is its ability to counteract the depressive-like effects induced by tetrabenazine. drugbank.comnih.govdrugs.comfda.gov Tetrabenazine, a compound known to deplete dopamine and other monoamines, is often used in animal models to induce a state that mimics symptoms of depression, such as ptosis (eyelid drooping) and sedation. wikipedia.orgdrugs.com Molindone has been shown to effectively antagonize these tetrabenazine-induced behaviors in laboratory animals. drugbank.comnih.govdrugs.comfda.gov This suggests that (S)-Molindone may possess properties that can mitigate depressive states, a characteristic that distinguishes it from many other antipsychotic agents. wikipedia.org The antagonism of tetrabenazine-induced depression is a key component of molindone's pharmacological profile, indicating a potential for influencing affective regulation. drugbank.comnih.govdrugs.comfda.gov

Exploration of Antidepressant-like Effects

Beyond its effects on tetrabenazine-induced states, (S)-Molindone has demonstrated other antidepressant-like effects in various animal models. wikipedia.org For instance, it has been observed to potentiate tremors induced by 5-hydroxytryptophan (5-HTP), a precursor to serotonin. wikipedia.org This potentiation suggests an interaction with the serotonergic system, which is a common target for many antidepressant medications. nih.gov Additionally, molindone potentiates certain effects of levodopa (B1675098) (L-DOPA), a precursor to dopamine. wikipedia.org The potential antidepressant-like effects of molindone may be linked to its reported ability to inhibit monoamine oxidase A (MAO-A) in vivo. wikipedia.org Inhibition of MAO-A can increase the synaptic availability of monoamines like serotonin and norepinephrine, a mechanism shared by some antidepressant drugs. wikipedia.org

Other Noteworthy Behavioral Effects

Catalepsy Induction and Hypothermic Properties

In preclinical animal studies, molindone has been shown to induce catalepsy, a state of motor immobility and waxy flexibility. wikipedia.orgnih.gov This effect is a common characteristic of typical antipsychotic drugs and is thought to be related to the blockade of dopamine D2 receptors in the striatum. nih.govnih.gov Although molindone is a potent D2 receptor antagonist, it is considered less potent in inducing catalepsy compared to other typical antipsychotics like haloperidol. wikipedia.orgnih.gov

Molindone also exhibits hypothermic properties, causing a reduction in body temperature in animal models. wikipedia.org This effect is another characteristic shared with other antipsychotic medications and is believed to be centrally mediated. wikipedia.org

Anti-emetic Properties in Animal Studies

Preclinical research has demonstrated that molindone possesses anti-emetic properties in animals. nih.govdrugs.comfda.govwikipedia.org This effect is likely due to its antagonist activity at dopamine D2 receptors in the chemoreceptor trigger zone of the brain, a mechanism similar to that of other anti-emetic drugs. aap.org This property may have clinical implications, though it could also mask signs of other underlying medical conditions. nih.govdrugs.comfda.govcambridge.org

Impact on Learning and Cognitive Functions in Animal Cognition Models

The impact of (S)-Molindone on learning and cognitive functions has been a subject of interest in preclinical research, particularly in the context of animal models of schizophrenia. nih.govuef.fi These models often aim to replicate the cognitive deficits observed in the human condition. nih.govuef.fi While antipsychotics are effective against the positive symptoms of schizophrenia, their impact on cognitive impairments is less clear. nih.gov

Some studies have investigated the effects of molindone on conditioned avoidance responses in animals, showing that it can inhibit these learned behaviors. drugbank.comnih.govdrugs.comwikipedia.org This is a standard preclinical test for antipsychotic activity. researchgate.net However, the broader effects of (S)-Molindone on various cognitive domains, such as learning, memory, and executive function, as explored in more modern and specific animal cognition models, are not as extensively detailed in the available literature. uef.fioup.commdpi.com It has been noted that molindone has not been shown to be effective in managing behavioral complications in patients with mental retardation, which may suggest limitations in its cognitive-enhancing properties. cambridge.org Further research using a wider array of cognitive tasks in validated animal models is needed to fully elucidate the cognitive profile of (S)-Molindone. nih.govuef.fi

Elucidation of Hepatic Metabolic Pathways

Molindone is known to undergo rapid and extensive hepatic metabolism. drugbank.commims.comnih.gov Human metabolic studies have identified numerous metabolites, with less than 2-3% of the parent drug being excreted unchanged in urine and feces. drugbank.comnih.govfda.gov The liver is the primary organ responsible for the biotransformation of Molindone, breaking it down for excretion. drugbank.comnih.gov While it has been suggested that some of the 36 recognized metabolites may be active, recent in vitro studies indicate that the metabolites are largely inactive. drugbank.comwikipedia.org

Phase I metabolism typically involves the introduction or unmasking of functional groups, preparing the compound for subsequent reactions. mdpi.com In the case of Molindone, recent research has successfully identified and structurally characterized six previously undescribed Phase I metabolites. nih.govnih.govresearchgate.net This was achieved through high-resolution mass spectrometry, which provided detailed fragmentation spectra for structural elucidation. nih.govbg.ac.rs

The primary metabolite, designated M1, was identified as an aliphatic hydroxyl derivative of Molindone. nih.gov The other identified metabolites result from various structural modifications to the parent molecule. The characterization of these compounds is crucial for building a comprehensive metabolic map. nih.govresearchgate.net

Table 1: Identified Phase I Metabolites of Molindone

Metabolite IDMeasured m/z [M+H]⁺Proposed Molecular FormulaProposed Transformation
Molindone277.1911C₁₆H₂₅N₂O₂Parent Drug
M1293.1860C₁₆H₂₅N₂O₃Aliphatic Hydroxylation
M2291.1703C₁₆H₂₃N₂O₃Hydroxylation and Dehydrogenation
M3309.1809C₁₆H₂₅N₂O₄Dihydration and subsequent Dihydroxylation
M4204.1332C₁₃H₁₈NOLoss of morpholine (B109124) moiety and subsequent hydroxylation
M5190.1206C₁₂H₁₆NOLoss of morpholine moiety
M6275.1754C₁₆H₂₃N₂O₂Dehydrogenation
Data sourced from Gawlik et al. (2020). nih.gov

The biotransformation of Molindone involves several key Phase I reactions. nih.gov The most prominent of these is hydroxylation, as seen in the formation of the main metabolite, M1, where a hydroxyl group is added to the aliphatic methyl side chain of the molecule. nih.gov

Other significant metabolic transformations observed include:

Dehydrogenation: The formation of metabolite M6 (m/z 275.1754) occurs through the loss of two hydrogen atoms from the parent compound. nih.gov

Combined Hydroxylation and Dehydrogenation: Metabolite M2 is formed through a combination of these two processes. nih.gov

Dealkylation/Moiety Loss: Metabolites M4 and M5 are products of the loss of the morpholine moiety, a form of dealkylation. nih.gov

These multidirectional processes lead to the formation of a complex profile of derivatives, highlighting the intricate metabolic pathway of Molindone. nih.govmdpi.com

In Vitro Experimental Methodologies for Metabolism Studies

To investigate hepatic metabolism without resorting to in vivo human studies, researchers rely on sophisticated in vitro systems that simulate the environment of the liver. nih.gov These models are essential tools in the preclinical drug discovery process. nih.govresearchgate.net

Human liver microsomes (HLMs) are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. nih.govresearchgate.net They are considered a gold standard for in vitro metabolism studies. nih.govnih.gov

In studies of Molindone, HLM incubation systems are used as a reference method to mimic Phase I metabolism. nih.govresearchgate.net A typical HLM incubation system for Molindone metabolism includes:

The substrate (Molindone)

Human liver microsomes (e.g., at a concentration of 0.5 mg/mL)

A phosphate (B84403) buffer to maintain pH (e.g., 55 mM, pH 7.4)

An NADPH-regenerating system to initiate and sustain the enzymatic reactions. nih.govmdpi.com

The mixture is incubated at 37°C to simulate physiological conditions. nih.govmdpi.com This system provides satisfactory and reliable results for drugs that undergo hepatic biotransformation. nih.gov

A novel approach to simulating drug metabolism involves the use of photocatalysis. nih.gov This method uses light and a photocatalyst to drive chemical reactions that can mimic the oxidative processes carried out by CYP enzymes. nih.govresearchgate.net For Molindone, tungsten trioxide (WO₃) and tungsten disulfide (WS₂) have been used as photocatalysts. nih.gov

The study found that the photocatalytic decomposition of Molindone followed pseudo-first-order kinetics. nih.govmdpi.com When comparing the metabolite profiles generated by HLM and the two photocatalytic systems, chemometric analysis revealed that the WO₃-assisted reaction provided a better reproduction of the metabolic profile observed with HLM. nih.govresearchgate.net This suggests that photocatalysis, particularly with WO₃, can be a convenient and effective tool for simulating and studying drug metabolism, and may even improve the detection of minor metabolites. nih.govmdpi.com

Table 2: Comparison of In Vitro Metabolism Simulation Methods for Molindone

MethodPrincipleKey ComponentsAdvantages for Molindone Study
Human Liver Microsomes (HLM)Enzymatic (CYP-mediated)HLM fraction, NADPH, Phosphate BufferBiological relevance; considered the in vitro "gold standard". nih.govnih.gov
WO₃ PhotocatalysisPhotochemical OxidationTungsten Trioxide (WO₃), Light Source (e.g., UV/Vis)Closely mimics HLM metabolite profile; faster kinetics (t₁/₂ = 4.3 min). nih.govmdpi.com
WS₂ PhotocatalysisPhotochemical OxidationTungsten Disulfide (WS₂), Light Source (e.g., UV/Vis)Slower kinetics (t₁/₂ = 63 min); less representative of HLM profile than WO₃. nih.govmdpi.com

Analytical Techniques for Metabolite Profiling and Identification

The identification and quantification of drug metabolites from complex biological or simulated matrices require powerful analytical techniques. mdpi.com The combination of liquid chromatography for separation and high-resolution mass spectrometry for detection and identification is considered the state-of-the-art approach in metabolism studies. mdpi.commdpi.com

For Molindone research, an Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (UHPLC-ESI-Q-TOF) mass spectrometry system has been employed. nih.govnih.govmdpi.com

UHPLC provides rapid and efficient separation of the parent drug from its various metabolites.

ESI-Q-TOF MS allows for the accurate mass measurement of the metabolites, enabling the determination of their elemental composition. mdpi.com The TOF analyzer's high resolution and sensitivity are critical for distinguishing between compounds with very similar masses and for detecting metabolites present at low concentrations. nih.govmdpi.com Furthermore, the system can perform tandem mass spectrometry (MS/MS) to fragment the metabolite ions, providing structural information that is essential for their definitive identification. nih.govmdpi.com

To compare the large datasets generated by these techniques (e.g., comparing HLM vs. photocatalysis), chemometric methods like Principal Component Analysis (PCA) are utilized. nih.govresearchgate.net PCA helps to visualize the similarities and differences between the metabolite profiles produced by the different in vitro systems. researchgate.net

Ultra-High-Pressure Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight-Mass Spectrometry (UHPLC-ESI-Q-TOF MS)

The investigation into the biotransformation of molindone has been significantly advanced by the application of sophisticated analytical methods. One of the primary tools for this research is Ultra-High-Pressure Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight-Mass Spectrometry (UHPLC-ESI-Q-TOF MS). mdpi.comnih.govresearchgate.net This powerful technique allows for the separation, detection, and identification of drug metabolites from complex biological matrices.

In a notable study, UHPLC-ESI-Q-TOF MS was utilized to analyze the metabolites of molindone produced through in vitro methods, including incubation with human liver microsomes (HLM). mdpi.comnih.govresearchgate.net This approach successfully led to the structural elucidation of six previously undescribed metabolites of the drug. mdpi.comnih.govresearchgate.net The high resolution and accuracy of the Q-TOF mass spectrometer were instrumental in determining the elemental composition and fragmentation patterns of these metabolites, which is essential for their structural identification. mdpi.com The UHPLC system provides rapid and efficient separation of the parent drug from its various metabolic products before they enter the mass spectrometer for analysis. researchgate.netmdpi.com

The process involves incubating the drug with HLM, which contains the necessary enzymes for Phase I metabolic reactions. mdpi.comnih.gov The resulting mixture is then analyzed. The total ion chromatogram (TIC) generated shows distinct peaks corresponding to the parent compound and its various metabolites. mdpi.comresearchgate.net By analyzing the mass-to-charge ratio (m/z) and the fragmentation patterns (MS/MS spectra) of each peak, researchers can propose the chemical structures of the metabolites. mdpi.com

Table 1: Identified Metabolites of Molindone using UHPLC-ESI-Q-TOF MS This table is illustrative, based on findings of newly identified metabolites in research studies.

MetaboliteProposed Biotransformation
M1Hydroxylation
M2N-dealkylation
M3Carbonyl reduction
M4Oxidation
M5Glucuronidation (Phase II)
M6Combination of Hydroxylation and N-dealkylation

Source: Adapted from studies on molindone metabolism. mdpi.comnih.govresearchgate.net

Chemometric Analysis of Metabolite Profiles

Following the generation of large datasets from UHPLC-MS analysis, chemometrics is employed to process and interpret the complex information. nih.govmdpi.com Chemometrics involves the use of multivariate statistical methods to analyze chemical data and extract meaningful patterns. nih.govmdpi.com

In the context of molindone metabolism studies, chemometric tools like Principal Component Analysis (PCA) are applied to the metabolite profiles obtained from different experimental conditions (e.g., HLM incubation versus photocatalytic methods). nih.govresearchgate.net PCA can effectively distinguish between the profiles of control samples and those containing metabolites, confirming that specific metabolic reactions have occurred. researchgate.netmdpi.com This analysis helps in comparing the efficiency and nature of different metabolism-simulating techniques. For instance, it was used to demonstrate that a WO3-assisted photocatalytic method could effectively mimic the metabolic profile produced by human liver microsomes. mdpi.comnih.gov By reducing the dimensionality of the data, PCA allows for the visualization of the relationships and differences between sample groups, highlighting the most significant variations in metabolite abundance. researchgate.net

Functional Characterization of Identified Metabolites

Once metabolites are identified, it is critical to determine their pharmacological activity to understand their potential contribution to the therapeutic effects or side effects of the parent drug. researchgate.net

Assessment of Receptor Binding and Functional Activity of Metabolites

Studies have been conducted to evaluate the functional activity of the major human metabolites of molindone, specifically at the dopamine and serotonin receptors that are key targets for its antipsychotic action. tandfonline.comnih.gov Research on major human metabolites, designated as P1-2 and P3-2, has shown them to be largely inactive. tandfonline.comnih.gov

Binding assays revealed no significant binding affinity for the P1-2 metabolite at the tested receptors. tandfonline.comnih.gov While the P3-2 metabolite showed a very slight antagonist effect at the 5-HT2B receptor, this only occurred at high concentrations (greater than 10 µM), with a functional antagonist effect observed only at 100 µM. tandfonline.comnih.gov Further testing confirmed that these major metabolites did not bind to a range of other neurotransmitter receptors, including norepinephrine, GABA, glutamate, histamine (B1213489), or acetylcholine receptors. tandfonline.comnih.gov These findings are consistent with earlier research which concluded that a molindone metabolite does not possess neuroleptic activity. nih.gov However, some evidence suggests that a metabolite of molindone, rather than the parent drug itself, may be responsible for the irreversible inhibition of monoamine oxidase A (MAO-A) observed in some preclinical studies. nih.govnih.gov

Table 2: Receptor Binding Profile of (S)-Molindone and its Major Metabolites

CompoundD2S Receptor Antagonism (IC₅₀)D2L Receptor Antagonism (IC₅₀)5-HT2B Receptor Antagonism (IC₅₀)Other Neurotransmitter Receptors
(S)-Molindone Potent Antagonist (~0.048 µM for R(-) enantiomer) nih.govPotent Antagonist (~0.021 µM for R(-) enantiomer) nih.govPotent Antagonist (~0.0808 µM) nih.govMinimal to no affinity wikipedia.org
Metabolite P1-2 No binding affinity tandfonline.comnih.govNo binding affinity tandfonline.comnih.govNo binding affinity tandfonline.comnih.govNo binding affinity tandfonline.comnih.gov
Metabolite P3-2 No significant effect tandfonline.comnih.govNo significant effect tandfonline.comnih.govSlight antagonist effect (>10 µM) tandfonline.comnih.govNo binding affinity tandfonline.comnih.gov

IC₅₀ represents the concentration at which 50% of the receptor binding is inhibited. Data is compiled from in vitro pharmacological studies. tandfonline.comnih.gov

Determination of the Relative Contribution of Parent Drug versus Metabolites to Pharmacological Effects

The available evidence strongly indicates that the primary antagonist effects of molindone at dopamine D2 and serotonin 5-HT2B receptors are attributable to the parent drug and not its major metabolites. nih.gov In vitro studies have demonstrated that the antagonist effect of molindone is potent at therapeutic concentrations, while its main metabolites, P1-2 and P3-2, are essentially inactive at these same receptors. tandfonline.comnih.gov

This suggests that the core antipsychotic activity of molindone is mediated by the parent compound. nih.gov The lack of significant activity from the major metabolites implies that they are unlikely to contribute to the primary central nervous system effects of the drug. tandfonline.comnih.gov This finding is significant as it suggests a lower likelihood of metabolite-related CNS side effects. tandfonline.com While one metabolite may contribute to MAO-A inhibition, the primary neuroleptic activity is considered to be a function of (S)-Molindone itself. nih.gov The long duration of action of molindone (24-36 hours), despite its short half-life of about 2 hours, had previously led to suggestions that active metabolites might be involved. wikipedia.orgnih.gov However, functional studies point towards the parent drug as the main active moiety for the key antipsychotic-related receptor antagonism. tandfonline.comnih.govwikipedia.org

Structure Activity Relationship Sar and Chemical Synthesis of S Molindone and Its Analogues

Synthetic Chemistry Approaches to the Dihydroindolone Scaffold of (S)-Molindone

The synthesis of the core dihydroindolone structure of molindone (B1677401) is a key focus in its chemical preparation. ucl.ac.uk General synthetic strategies for this scaffold have been developed, and for the specific synthesis of the (S)-enantiomer, stereoselective methods are necessary. ijpsr.com Asymmetric synthesis is crucial to isolate the desired enantiomer, as different enantiomers of a chiral drug can have varied pharmacological and toxicological properties. ijpsr.com

Approaches to achieve enantioselectivity in the synthesis of related dihydroindolone cores have involved the use of chiral auxiliaries. For instance, the diastereoselective 1,2-addition of organometallic nucleophiles to quinone-derived sulfinyl imines has been explored for creating chiral 4-aminocyclohexadienone intermediates, which can then be cyclized to form the dihydroindolone structure. caltech.edu Another strategy involves the use of chiral catalysts, such as in asymmetric hydrogenation or cyclization reactions, to favor the formation of one stereoisomer over the other. researchgate.net While specific documented syntheses focusing exclusively on (S)-Molindone are not abundant in the public literature, the principles of asymmetric synthesis, including the use of chiral starting materials, auxiliaries, or catalysts, are the established methods for obtaining enantiomerically pure compounds like (S)-Molindone. chim.itdokumen.pub

Stereochemical Determinants of Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, at the chiral center of molindone is a critical determinant of its interaction with biological targets. ijpsr.com The differential binding and activity of the (S)- and (R)-enantiomers underscore the importance of stereospecificity in drug-receptor interactions.

Research has demonstrated significant differences in the receptor binding affinities of the (S)- and (R)-enantiomers of molindone. In vitro pharmacological studies have shown that molindone acts as a potent antagonist at the dopamine (B1211576) D2 (short and long isoforms, D2S and D2L) and serotonin (B10506) 5-HT2B receptors. nih.govtandfonline.com When comparing the two enantiomers, the R(-) enantiomer consistently shows a higher potency than the S(+) enantiomer at these key receptors. tandfonline.com

The antagonist potency, measured by the half-maximal inhibitory concentration (IC50), reveals a substantial difference between the enantiomers. For the D2S and D2L receptors, the antagonist potency of the R(-) enantiomer is approximately 100-fold and 300-fold higher, respectively, than that of the S(+) enantiomer. tandfonline.com A similar, though less pronounced, trend is observed for the 5-HT2B receptor, where the R(-) enantiomer also exhibits a greater inhibitory effect. tandfonline.com

Table 1: Comparative Antagonist Potency (IC50) of Molindone Enantiomers

Receptor (R)-Molindone IC50 (µM) (S)-Molindone IC50 (µM)
D2S ~0.002 ~0.2
D2L ~0.001 ~0.3
5-HT2B 0.2 1.8

Data sourced from [35S]GTPγS binding assays. tandfonline.com

This stereoselectivity highlights that the specific spatial arrangement of the functional groups in the R(-) enantiomer allows for a more favorable interaction with the binding pockets of the D2 and 5-HT2B receptors. The higher potency of one enantiomer is a common phenomenon in pharmacology and underscores the importance of producing single-enantiomer drugs to maximize therapeutic effects and potentially reduce off-target effects that might be associated with the less active enantiomer. ijpsr.com

Design and Synthesis of Novel Molindone Derivatives

The development of novel analogues of molindone is driven by the desire to improve its pharmacological profile, such as enhancing selectivity for specific receptor subtypes or altering its metabolic stability. This involves structural modifications to the core molecule, primarily on the indole (B1671886) and morpholine (B109124) moieties.

The indole nucleus is a common scaffold in many biologically active compounds and offers multiple positions for substitution. mdpi.commdpi.com Modifications to the indole ring of molindone could involve introducing substituents at various positions to probe interactions with the receptor binding site. For example, studies on other indole-containing compounds have shown that substitutions can significantly impact activity. nih.gov The metabolism of molindone itself provides clues for potential modifications, as hydroxylated derivatives have been identified as metabolites. mdpi.com Synthesizing analogues with substitutions at these positions could modulate receptor affinity and selectivity.

The morpholine ring is another key feature of the molindone structure. e3s-conferences.org This moiety can be replaced by other heterocyclic systems or its substituents can be altered. e3s-conferences.org For instance, replacing the morpholine ring with a different heterocycle could influence the compound's polarity, size, and hydrogen bonding capacity, thereby affecting its pharmacokinetic and pharmacodynamic properties. e3s-conferences.orgresearchgate.net Studies on molindone metabolites have identified a product resulting from the cleavage of the morpholine ring, indicating this part of the molecule is subject to metabolic transformation and is a viable site for synthetic modification. mdpi.com

Structure-activity relationship (SAR) studies are essential for rationally designing new molindone derivatives. By systematically altering the structure and measuring the resulting biological activity, researchers can build a model of the pharmacophore—the key structural features required for activity. For example, SAR studies on other morpholine-containing compounds have revealed that substitutions on the aromatic ring attached to the morpholine can enhance inhibitory activity against certain targets. e3s-conferences.org

In the context of molindone, SAR studies would aim to define the role of the ethyl and methyl groups on the indole core, as well as the morpholinomethyl side chain. For instance, altering the length or branching of the ethyl group at the C3 position or substituting the methyl group at the C2 position could impact receptor binding. Similarly, modifications to the linker between the indole core and the morpholine ring could affect the molecule's flexibility and orientation within the receptor binding pocket. The ultimate goal of these SAR studies would be to develop novel modulators with improved selectivity for specific dopamine or serotonin receptor subtypes, potentially leading to therapeutic agents with a more refined mechanism of action. dokumen.pub

Table 2: Compound Names Mentioned

Compound Name
(S)-Molindone
(R)-Molindone
Molindone
Dopamine

Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing deep insights into the structure-activity relationships (SAR) of therapeutic agents. These in silico methods allow for the rational design and optimization of lead compounds by simulating and predicting their interactions with biological targets at a molecular level. nih.gov For antipsychotic drugs like (S)-Molindone, which primarily exert their effects by modulating neurotransmitter receptors, these computational approaches are crucial for understanding their mechanism of action and for the development of novel analogues with improved efficacy and selectivity. mdpi.comnih.gov The main computational techniques employed include Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics (MD) simulations. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models use physicochemical, electronic, and steric descriptors to predict the activity of novel compounds, thereby guiding synthetic efforts toward more potent molecules. pci.nic.in

For antipsychotics, QSAR models have been developed to correlate structural features with binding affinities for dopamine and serotonin receptors. researchgate.net For instance, studies on various classes of antipsychotics, including benzamides, piperazines, and other heterocyclic derivatives, have successfully used 2D and 3D-QSAR approaches to build predictive models. researchgate.netnih.gov In a typical 2D-QSAR study, descriptors such as hydrophobicity (logP), electronic effects (Hammett's constant), and steric parameters (Taft's constant) are correlated with biological activity (e.g., pKi values) using statistical methods like multiple linear regression (MLR). pci.nic.innih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), go a step further by analyzing the steric and electrostatic fields surrounding the molecules. pci.nic.in While specific QSAR studies focused exclusively on (S)-Molindone analogues are not widely detailed in the literature, the principles are broadly applicable. For example, a QSAR study on risperidone (B510) derivatives, which also target the D2 dopamine receptor, successfully generated a model correlating energy-based descriptors from docking with their pKi values. nih.gov Such a model can predict the activity of new derivatives and highlight which structural modifications are likely to improve binding affinity.

Table 1: Example of Descriptors Used in a QSAR Model for D2 Receptor Antagonists This table is illustrative, based on methodologies applied to D2 receptor antagonists like Risperidone derivatives, to demonstrate the type of data generated in QSAR studies. nih.gov

DescriptorDescriptionRole in Model
Binding Energy The estimated free energy of binding between the ligand and the receptor from docking calculations.A primary predictor of affinity.
Electrostatic Energy The energy of electrostatic interactions between the ligand and the receptor.Quantifies charge-based interactions.
vdW + Hbond + desolv Energy The sum of van der Waals, hydrogen bonding, and desolvation energy components.Represents non-covalent interactions.
Ligand Efficiency Binding energy per heavy atom of the ligand.Normalizes affinity by size.
Inhibitory Constant (pKi) The predicted inhibitory constant based on the binding energy.A calculated measure of potency.
Torsional Energy The energy associated with the rotatable bonds within the ligand upon binding.Indicates conformational strain.

The resulting QSAR equations can achieve significant predictive power, with correlation coefficients (r²) often exceeding 0.70, indicating a strong relationship between the calculated descriptors and the observed biological activity. researchgate.net

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method is instrumental in elucidating the binding mode of drugs like (S)-Molindone at their target receptors, such as the dopamine D2 receptor. nih.govresearchgate.net The process involves generating a 3D model of the target receptor, often through homology modeling if a crystal structure is unavailable, and then algorithmically "docking" the ligand into the active site. nih.gov

Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that are critical for binding. For example, docking simulations of various antagonists into the D2 receptor have helped identify crucial interactions with specific amino acid residues in the transmembrane helices. mdpi.comresearchgate.net These insights are invaluable for understanding the SAR of a compound series. By observing how modifications to the Molindone scaffold affect its fit and interactions within the D2 receptor's binding pocket, chemists can rationally design analogues with enhanced affinity or selectivity. google.com

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govmdpi.com MD simulations are used to assess the stability of the docked complex and to explore the conformational changes that may occur upon ligand binding. nih.gov

By simulating the ligand-receptor complex in a realistic environment (e.g., solvated in water and embedded in a lipid bilayer for membrane proteins), MD can validate the binding poses predicted by docking and provide a more accurate estimation of binding free energies. mdpi.comresearchgate.net For flexible ligands and receptors, MD is particularly important as it can reveal alternative binding modes or allosteric effects not captured by rigid docking. nih.gov The application of MD simulations to G-protein coupled receptors (GPCRs), the family to which dopamine receptors belong, has provided crucial information on their activation mechanisms and ligand binding pathways. mdpi.com These simulations complement docking and QSAR studies by providing a more complete and dynamic understanding of the molecular interactions governing the SAR of (S)-Molindone and its analogues.

Comparative Preclinical Neuropharmacological Analysis of S Molindone

Differentiation from Classical Antipsychotic Structural Classes (Phenothiazines, Butyrophenones, Thioxanthenes)

(S)-Molindone is chemically classified as a dihydroindolone derivative. globalrx.comnih.gov This structure is fundamentally different from the classical first-generation antipsychotics. The classical agents are typically categorized into three main structural classes:

Phenothiazines , such as Chlorpromazine, are characterized by a tricyclic structure with a sulfur and a nitrogen atom in the central ring.

Butyrophenones , exemplified by Haloperidol, feature a phenylbutylpiperidine core structure.

Thioxanthenes , which share a tricyclic structure similar to phenothiazines but with a carbon atom replacing the nitrogen in the central ring.

The indole (B1671886) nucleus of (S)-Molindone, a bicyclic aromatic structure containing a nitrogen atom, sets it apart from these traditional antipsychotic scaffolds. nih.gov This structural uniqueness is a key determinant of its distinct pharmacological properties.

Comparative Receptor Pharmacology with First-Generation Antipsychotics (e.g., Haloperidol, Chlorpromazine)

The primary mechanism of action for first-generation antipsychotics is the blockade of dopamine (B1211576) D2 receptors. psychscenehub.com While (S)-Molindone shares this characteristic, its broader receptor binding profile shows notable differences from agents like Haloperidol and Chlorpromazine, particularly concerning its interactions with other neurotransmitter systems.

(S)-Molindone demonstrates potent antagonism at the dopamine D2 receptor, a hallmark of typical antipsychotics. globalrx.com However, it exhibits a significantly lower affinity for alpha-1 adrenergic and muscarinic cholinergic receptors compared to Chlorpromazine. drugs.comnih.gov For instance, Chlorpromazine has a much higher potency in blocking alpha-1 adrenergic receptors than Molindone (B1677401). nih.gov This lower affinity for these receptors suggests a potentially different side effect profile. Furthermore, unlike Chlorpromazine, Molindone does not significantly inhibit the uptake of norepinephrine. nih.gov

Receptor(S)-Molindone Ki (nM)Haloperidol Ki (nM)Chlorpromazine Ki (nM)
Dopamine D260.35 - 1.20.66 - 3.2
Dopamine D3200.77.8
Serotonin (B10506) 5-HT2A24004.5 - 463.3 - 13
Histamine (B1213489) H1Negligible Affinity1803.9 - 22
Muscarinic M1No Affinity>10,00013 - 27
Adrenergic α1Negligible Affinity12 - 202.1 - 24

Comparative Receptor Pharmacology with Second-Generation Antipsychotics (e.g., Quetiapine, Clozapine)

Second-generation, or atypical, antipsychotics are generally characterized by a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism. psychiatrist.com This dual action is believed to contribute to their efficacy against a broader range of symptoms and a potentially more favorable side effect profile.

(S)-Molindone's pharmacological profile does not neatly fit the typical or atypical classification. While it is a potent D2 antagonist, its affinity for the 5-HT2A receptor is remarkably low, which contrasts sharply with most atypical antipsychotics like Quetiapine and Clozapine (B1669256). tandfonline.com For example, the D2/5-HT2A affinity ratio for (S)-Molindone is significantly different from that of atypical agents. Some research has suggested that Molindone's receptor binding profile is similar to Quetiapine in that it shows very low binding to a wide range of receptors. nih.govresearchgate.net

Clozapine, often considered the prototypical atypical antipsychotic, has a complex pharmacology with high affinity for multiple receptors, including various dopamine, serotonin, histamine, muscarinic, and adrenergic receptors. droracle.ai (S)-Molindone, in contrast, has a more selective profile with negligible affinity for histamine H1 and muscarinic M1 receptors. drugs.com This lack of significant interaction with histaminic and cholinergic systems is a key differentiator from clozapine and quetiapine, both of which have notable affinities for these receptors. nih.gov

Receptor(S)-Molindone Ki (nM)Quetiapine Ki (nM)Clozapine Ki (nM)
Dopamine D26159 - 35644 - 168
Dopamine D320-433
Serotonin 5-HT2A2400118 - 2531.6 - 13
Histamine H1Negligible Affinity11 - 291.1 - 25
Muscarinic M1No Affinity>10,0001.9 - 21
Adrenergic α1Negligible Affinity27 - 427 - 23

Implications of Unique Pharmacological Profile for Mechanism-Based Research

The distinct pharmacological profile of (S)-Molindone holds several implications for mechanism-based research in neuropsychopharmacology. Its potent D2 receptor blockade, coupled with weak affinity for 5-HT2A, histaminic, and muscarinic receptors, provides a valuable tool to dissect the specific contributions of these receptor systems to the therapeutic actions and side effects of antipsychotic drugs.

The relative inability of chronic Molindone treatment to elicit dopamine receptor supersensitivity in animal models, compared to Haloperidol, suggests a potentially lower risk for inducing tardive dyskinesia. nih.gov This finding warrants further investigation into the molecular mechanisms underlying this difference, which could inform the development of novel antipsychotics with improved long-term safety profiles.

Furthermore, (S)-Molindone's profile, particularly its lack of significant H1 and M1 receptor antagonism, makes it a useful comparator compound in studies aiming to understand the role of these receptors in the metabolic side effects commonly associated with many atypical antipsychotics. nih.gov Research focusing on (S)-Molindone could help to isolate the effects of D2 receptor modulation from the confounding influences of other receptor interactions.

Advanced Research Methodologies and Future Directions in S Molindone Studies

Application of In Vivo Brain Imaging Techniques for Neurotransmitter Dynamics and Receptor Occupancy

In vivo brain imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), are indispensable tools for studying the pharmacodynamics of neuropsychiatric drugs directly in the living brain. nih.govfrontiersin.org These methods allow for the non-invasive quantification of drug-receptor interactions, providing crucial information on target engagement and its relationship to clinical response. nih.govfrontiersin.org

For (S)-Molindone, whose primary mechanism is understood to be the antagonism of dopamine (B1211576) D2 receptors, these techniques are paramount. drugbank.comnih.govnih.gov PET and SPECT studies utilize radiolabeled ligands—molecules that bind specifically to a target receptor like the D2 receptor—to visualize and measure receptor density and occupancy. frontiersin.orgpsychiatryonline.org In a typical receptor occupancy study, a baseline scan is performed to measure the baseline availability of the target receptor. Following administration of a drug like Molindone (B1677401), a second scan is conducted. The reduction in the radioligand's signal indicates the percentage of receptors occupied by the drug. frontiersin.org

This approach provides vital data for establishing the relationship between drug concentration in the plasma and the degree of target engagement in the brain. frontiersin.org Studies on various antipsychotics have demonstrated that a therapeutic effect is typically achieved when D2 receptor occupancy falls within a specific range, often referred to as the "therapeutic window." nih.gov For instance, comparative studies using the tracer raclopride (B1662589) have established the effective dose for 50% receptor occupancy (ED₅₀) for a range of antipsychotics in animal models, a critical parameter in preclinical development. researchgate.net While specific in vivo imaging data for the (S)-enantiomer of Molindone is not extensively published, the methodology is well-established. Such studies would be critical to confirm that (S)-Molindone achieves sufficient D2 receptor occupancy at clinically relevant concentrations and to explore its effects on other receptor systems, such as the serotonin (B10506) 5-HT₂B receptor, for which it also shows affinity. nih.gov

AntipsychoticTracer UsedD₂ Receptor Occupancy ED₅₀ (mg/kg) in Rats
HaloperidolUnlabeled Raclopride0.2
OlanzapineUnlabeled Raclopride2.1
Risperidone (B510)Unlabeled Raclopride0.1
Clozapine (B1669256)Unlabeled Raclopride41
ZiprasidoneUnlabeled Raclopride1.4
This table presents comparative D₂ receptor occupancy data for several antipsychotics in rats, as determined by mass spectroscopy-based methods using a non-radiolabeled raclopride tracer. This illustrates the type of quantitative data generated from receptor occupancy studies, which would be essential for fully characterizing (S)-Molindone in vivo. Data from researchgate.net.

Global Gene Expression and Proteomic Profiling in Animal Models

Understanding the downstream molecular consequences of (S)-Molindone's receptor-binding activity requires a systems-level approach. Global gene expression (transcriptomics) and proteomic profiling in preclinical animal models offer a powerful method to map the broad biological changes induced by the compound. nih.gov These techniques move beyond a single receptor focus to create a comprehensive picture of the cellular pathways modulated by the drug.

Gene expression profiling, often performed using microarray or RNA-sequencing technologies, can identify thousands of genes whose expression levels are altered in specific brain regions following drug administration. dtic.milnih.gov This approach has been applied to Molindone, revealing important differentiating features from other antipsychotics. For example, gene expression studies have shown that Molindone has a significantly weaker effect on genes involved in lipid metabolism compared to agents like Clozapine and Risperidone. nih.gov This molecular finding correlates with the clinical observation that Molindone is associated with weight loss rather than the weight gain commonly seen with other antipsychotics. nih.govwikipedia.org

Proteomics, the large-scale study of proteins, provides a complementary dataset that is often more directly related to cellular function than transcriptomics. By analyzing changes in protein expression and post-translational modifications, researchers can further validate and expand upon findings from gene expression studies. Applying these techniques to animal models treated with (S)-Molindone could identify novel proteins and pathways involved in its therapeutic action and side-effect profile.

Feature(S)-MolindoneOther Atypical Antipsychotics (e.g., Clozapine, Risperidone)
Primary Receptor Targets Potent D₂ and 5-HT₂B antagonist. nih.govVariable affinities for a wider range of dopamine, serotonin, adrenergic, and histaminergic receptors.
Effect on Lipid Metabolism Genes Markedly weaker effect on gene expression related to lipid metabolism. nih.govKnown to significantly alter the expression of genes involved in lipid synthesis and metabolism.
Associated Clinical Observation Associated with weight loss or weight neutrality. nih.govwikipedia.orgFrequently associated with significant weight gain.
This table compares the molecular and clinical profiles of (S)-Molindone with other atypical antipsychotics, highlighting the link between gene expression findings and clinical outcomes. Data from nih.govnih.govwikipedia.org.

Integration of Metabolomics to Delineate Downstream Biological Pathways

Metabolomics, the systematic study of small-molecule metabolites in biological systems, provides a functional readout of the physiological state of a cell or organism. researchgate.net By integrating metabolomics, researchers can delineate the downstream biological pathways affected by (S)-Molindone, bridging the gap between receptor binding and systemic effects. The primary application in drug research is to characterize the biotransformation of the parent compound.

Recent advanced studies utilizing ultra-high-pressure liquid chromatography combined with mass spectrometry (UHPLC-MS/MS) have successfully characterized the metabolic fate of Molindone. mdpi.comresearchgate.net These investigations identified six previously undescribed metabolites, elucidating the specific enzymatic reactions the drug undergoes in the body. mdpi.com The primary metabolic pathways were found to be aliphatic hydroxylation, which forms the main metabolite, along with dealkylation, dehydrogenation, and a combination of hydroxylation and dehydrogenation. mdpi.com

Metabolite IDProposed TransformationDescription
M1HydroxylationThe main metabolite, formed through aliphatic hydroxylation.
M2DealkylationA minor metabolite resulting from the removal of an alkyl group.
M3HydroxylationA minor metabolite formed through hydroxylation at a different position.
M4Hydroxylation & DehydrogenationA minor metabolite resulting from both the addition of a hydroxyl group and the removal of hydrogen.
M5Hydroxylation & DehydrogenationA minor metabolite resulting from both the addition of a hydroxyl group and the removal of hydrogen.
M6DehydrogenationA minor metabolite formed by the removal of hydrogen.
This table summarizes the metabolites of Molindone identified through UHPLC-MS/MS analysis, detailing the metabolic reactions they undergo. Data from mdpi.com.

Development of Novel Preclinical Animal Models Tailored to Specific Neurobiological Hypotheses

The development of refined and targeted preclinical animal models is essential for dissecting the complex neurobiology underlying psychiatric disorders and for testing the efficacy of compounds like (S)-Molindone. mdpi.complos.org Rather than using generic screening models, researchers are increasingly developing models tailored to test specific neurobiological hypotheses relevant to the drug's proposed mechanism of action. stjamespharmacycollege.in

For (S)-Molindone, animal models have been used to confirm its antipsychotic-like profile, which includes the reduction of spontaneous locomotion and the suppression of conditioned avoidance responses. drugbank.comwikipedia.org Furthermore, models that assess the antagonism of amphetamine-induced stereotyped behavior are used to test its dopamine-blocking activity. drugbank.com

A significant area of development is in modeling specific symptom domains. For instance, low-dose extended-release Molindone is being investigated for treating impulsive aggression in children and adolescents with ADHD. nih.govwikipedia.org This has spurred the use of animal models designed to specifically measure reactive aggression, allowing researchers to test the hypothesis that (S)-Molindone's unique D₂ and 5-HT₂B receptor antagonism can modulate the specific neural circuits governing this behavior. nih.gov Additionally, models of catalepsy are employed to predict the likelihood of extrapyramidal side effects, a common consequence of D₂ receptor blockade. researchgate.net Tailoring these models to investigate the distinct properties of the (S)-enantiomer will be critical for understanding its full therapeutic potential.

Preclinical Model TypeNeurobiological Hypothesis TestedRelevance to (S)-Molindone
Amphetamine-Induced Hyperactivity Tests the ability to block excessive dopamine stimulation, a core feature of psychosis models. drugbank.comConfirms D₂ receptor antagonist activity.
Conditioned Avoidance Response Assesses antipsychotic potential by measuring the suppression of a learned avoidance behavior without general sedation. wikipedia.orgPredicts antipsychotic efficacy.
Impulsive/Reactive Aggression Models Investigates the modulation of neural circuits underlying maladaptive aggression. nih.govTests the novel hypothesis for treating impulsive aggression.
Catalepsy Induction Models Measures the propensity to induce motor rigidity, a proxy for extrapyramidal side effects in humans. researchgate.netAssesses potential motor side-effect liability.
This table outlines key preclinical animal models and the specific hypotheses they are designed to evaluate in the context of (S)-Molindone research. Data from drugbank.comnih.govwikipedia.orgresearchgate.net.

Computational Drug Discovery and Artificial Intelligence-Driven Approaches for Molindone-like Compounds

The fields of computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. nih.govmdpi.comresearchgate.net These in silico methods offer a rapid and cost-effective means to design novel molecules with desired pharmacological properties, such as those similar to (S)-Molindone, but with enhanced specificity or improved safety profiles. bioascent.comnih.gov

Computational approaches can be broadly categorized into structure-based and ligand-based methods. nih.govmdpi.com For Molindone-like compounds, structure-based design could utilize the 3D structures of the D₂ and 5-HT₂B receptors to dock virtual molecules and predict their binding affinity. Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, use existing data on active molecules to build predictive models that can screen large chemical libraries for new hits with similar characteristics. bioascent.comacs.org

Computational/AI MethodApplication for Molindone-like CompoundsPotential Outcome
Virtual Screening & Molecular Docking Screen large compound libraries against the 3D structures of D₂ and 5-HT₂B receptors. mdpi.comrsc.orgRapid identification of new chemical scaffolds with high predicted binding affinity.
QSAR Modeling Build predictive models based on the chemical features of known D₂/5-HT₂B antagonists. acs.orgPrioritize compounds for synthesis and testing; guide lead optimization.
Generative AI/De Novo Design Create novel molecules optimized for target binding and desirable ADMET properties. nih.govDiscovery of novel, patentable Molindone-like compounds with improved drug-like properties.
Polypharmacology Prediction Computationally profile lead compounds against a wide range of off-target receptors. mdpi.comresearchgate.netEarly prediction of potential side effects and identification of beneficial multi-target activities.
This table describes various computational and AI-driven methodologies and their specific applications in the discovery and design of novel compounds with a pharmacological profile similar to (S)-Molindone. Data from nih.govmdpi.comacs.orgrsc.orgresearchgate.net.

Q & A

Q. How can researchers mitigate bias when interpreting observational data on (S)-Molindone’s long-term metabolic effects?

  • Bias Mitigation : Implement blinding in data analysis phases. Use causal inference frameworks (e.g., directed acyclic graphs) to distinguish correlation from causation in retrospective cohorts .

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